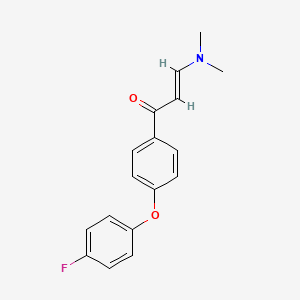
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one, also known as 4-FPD, is a compound of interest in scientific research due to its potential applications in drug discovery and development. 4-FPD is a synthetic molecule that has been studied for its ability to interact with various biological systems.
科学的研究の応用
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one has been studied for its potential applications in drug discovery and development. It has been used as a tool to study the effects of various drugs on the body, as well as to develop new drugs that may be effective in treating certain diseases. It has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease.
作用機序
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one is a synthetic molecule that has been studied for its ability to interact with various biological systems. It has been shown to bind to the dopamine transporter, which is a protein responsible for the transport of dopamine in the brain. The binding of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one to the dopamine transporter is thought to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This increased level of dopamine is thought to be responsible for the therapeutic effects of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one.
Biochemical and Physiological Effects
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one has been studied for its potential effects on the body. It has been shown to have neuroprotective effects, meaning that it may be able to protect neurons from damage. It has also been studied for its potential effects on the cardiovascular system, as it has been shown to have anti-inflammatory and antithrombotic effects. Additionally, (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one has been studied for its potential effects on the central nervous system, as it has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
The advantages of using (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one in laboratory experiments include its low cost, its availability in powder form, and its relatively low toxicity. Additionally, (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one is easy to synthesize and can be used in a variety of biological systems. However, the use of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one in laboratory experiments is limited by its potential for inducing side effects, such as nausea, dizziness, and headaches.
将来の方向性
Future research on (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further research should be conducted to explore the potential side effects of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one and to develop strategies to minimize or eliminate them. Finally, further research should be conducted to explore the potential of (E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one as a tool for drug discovery and development.
合成法
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one is synthesized using a three-step process involving a Friedel-Crafts alkylation reaction, an oxidation reaction, and a nucleophilic substitution reaction. The Friedel-Crafts alkylation reaction involves the reaction of 4-fluorophenol with dimethylacetylene-dicarboxylate in the presence of aluminum chloride. The oxidation reaction involves the reaction of the alkylated product with hydrogen peroxide in the presence of a catalyst. The nucleophilic substitution reaction involves the reaction of the oxidized product with sodium hydroxide in the presence of a solvent.
特性
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(4-fluorophenoxy)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-19(2)12-11-17(20)13-3-7-15(8-4-13)21-16-9-5-14(18)6-10-16/h3-12H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNHUHISIWUAQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2S)-1-tert-Butoxycarbonylazetidin-2-yl]acetic acid](/img/structure/B6328063.png)
![N-[(Benzyloxy)carbonyl]-3,3,3-trifluoro-2-phenylalanine, 97%](/img/structure/B6328066.png)
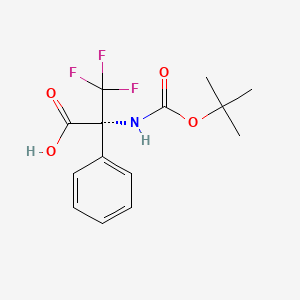
![(2E)-3-[4-(Benzyloxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B6328080.png)



amino}propanoic acid](/img/structure/B6328130.png)
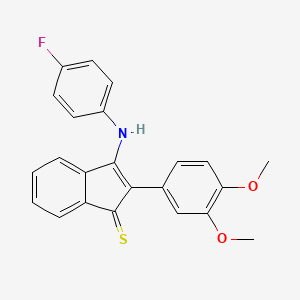
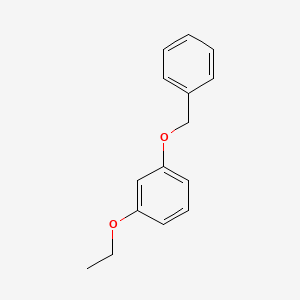

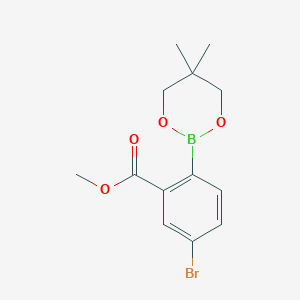

![Methyl 2-{[benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoate, 97% (Cbz-DL-aMeAla(F3)-OMe)](/img/structure/B6328176.png)